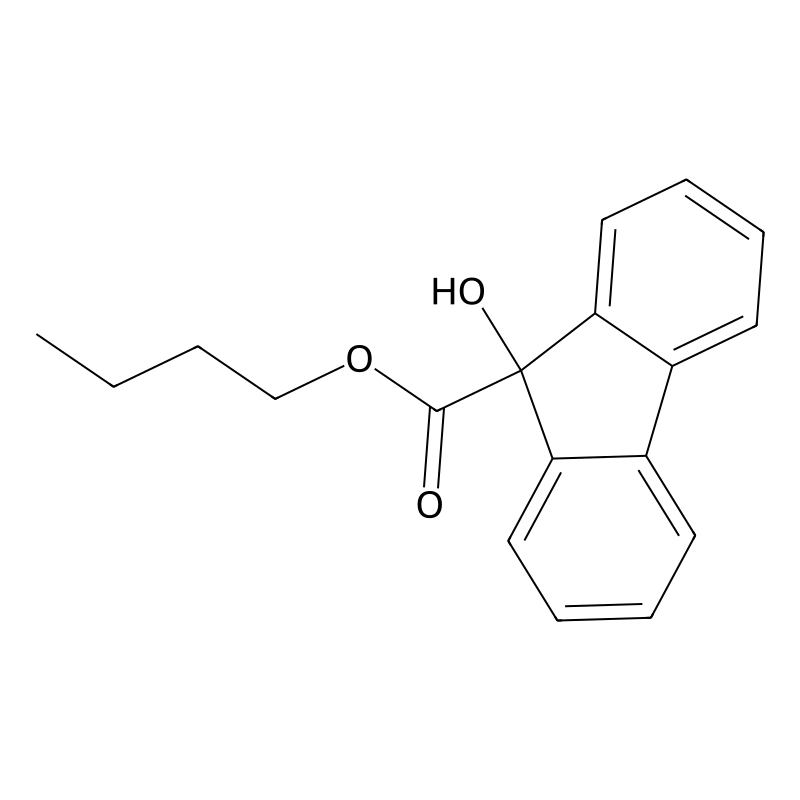

Flurenol-butyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Agriculture

Flurenol-butyl is often used as a plant growth regulator . It’s typically applied post-emergence, often in conjunction with phenoxy herbicides, to assist in the control of broad-leaved weeds . The specific methods of application or experimental procedures can vary depending on the crop and the specific weed problem. The outcomes of using Flurenol-butyl in agriculture include improved weed control, which can lead to increased crop yields .

Environmental Science

In environmental science, Flurenol-butyl is studied for its environmental fate and eco-toxicity . This involves analyzing how the compound behaves in the environment, including its breakdown and its effects on various organisms. The methods used in these studies often involve laboratory experiments and field studies. The outcomes can include data on the persistence of Flurenol-butyl in the environment and its potential effects on non-target organisms .

Chemical Analysis

Flurenol-butyl is also used as an analytical standard in chemical analysis . This involves using the compound as a reference in various types of chemical analyses, such as mass spectrometry . The specific methods and procedures can vary depending on the type of analysis being performed. The outcomes of these analyses can include accurate identification and quantification of Flurenol-butyl in various samples .

Analytical Chemistry

Flurenol-butyl is used as an analytical standard in chemical analysis . It’s often used as a reference in various types of chemical analyses, such as mass spectrometry . The specific methods and procedures can vary depending on the type of analysis being performed. The outcomes of these analyses can include accurate identification and quantification of Flurenol-butyl in various samples .

Environmental Fate Studies

Flurenol-butyl is studied for its environmental fate . This involves analyzing how the compound behaves in the environment, including its breakdown and its effects on various organisms. The methods used in these studies often involve laboratory experiments and field studies. The outcomes can include data on the persistence of Flurenol-butyl in the environment and its potential effects on non-target organisms .

Flurenol-butyl, chemically known as Flurenol n-butyl ester, is an organic compound with the molecular formula C18H18O3 and a molecular weight of approximately 282.33 g/mol. It is classified as a plant growth regulator, specifically functioning as a herbicide. The compound is recognized for its role in inhibiting the growth of certain plants, making it valuable in agricultural practices .

Flurenol-butyl exhibits significant biological activity as a herbicide. Its primary mechanism involves inhibiting the growth of unwanted vegetation by interfering with specific physiological processes within plants. This action makes it effective in controlling weeds in agricultural settings, thereby enhancing crop yields and quality. Studies indicate that Flurenol-butyl's herbicidal properties are linked to its ability to disrupt normal plant growth patterns .

The synthesis of Flurenol-butyl typically involves the esterification of Flurenol with n-butanol. This process can be catalyzed by acid catalysts such as sulfuric acid to facilitate the reaction. The general procedure includes:

- Reactants Preparation: Flurenol and n-butanol are mixed in a reaction vessel.

- Catalyst Addition: An acid catalyst is added to promote ester formation.

- Heating: The mixture is heated under reflux conditions to drive the reaction toward completion.

- Product Isolation: After the reaction period, the product is isolated through distillation or crystallization methods.

This synthetic route allows for the efficient production of Flurenol-butyl for commercial use .

Flurenol-butyl is primarily used as a herbicide in agricultural applications. Its effectiveness in controlling specific weed species makes it an essential tool for farmers aiming to improve crop management and yield efficiency. Additionally, ongoing research explores its potential uses in other areas such as horticulture and landscape management, where weed control is critical .

Research on Flurenol-butyl has included various interaction studies to understand its effects on non-target organisms and its environmental impact. These studies often assess:

- Toxicity Levels: Evaluating the compound's toxicity to beneficial insects and soil microorganisms.

- Environmental Persistence: Investigating how long Flurenol-butyl remains active in different soil types and climatic conditions.

- Synergistic Effects: Analyzing interactions with other pesticides or herbicides to determine if they enhance or inhibit each other's effectiveness.

Findings suggest that while Flurenol-butyl is effective against targeted weeds, careful consideration must be given to its application to minimize adverse effects on ecosystems .

Flurenol-butyl shares similarities with several other compounds used in agriculture as herbicides or growth regulators. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Flurenol | C17H16O3 | Plant growth regulator | Parent compound of Flurenol-butyl |

| Triclopyr | C12H13Cl3NO4 | Herbicide | Systemic herbicide effective against woody plants |

| Glyphosate | C3H8NO5P | Broad-spectrum herbicide | Non-selective; inhibits amino acid synthesis |

| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | Herbicide | Selective; affects broadleaf weeds |

Flurenol-butyl stands out due to its specific mode of action against certain weed species while being less harmful to crops compared to broader-spectrum herbicides like Glyphosate .